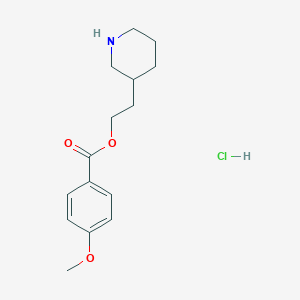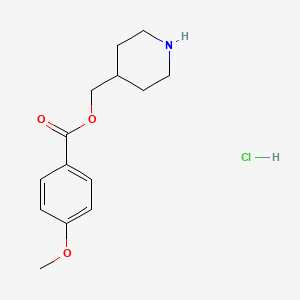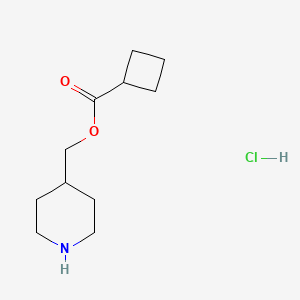
4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride
Descripción general
Descripción
4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride (4-PMCH) is an organic compound with a molecular formula of C8H14ClNO2. It is an ester derivative of piperidine and cyclobutane carboxylic acid, and is a white powder at room temperature. 4-PMCH has a wide range of applications in scientific research and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 4-piperidinylmethyl cyclobutanol, 4-piperidinylmethyl cyclobutane carboxylic acid, and 4-piperidinylmethyl cyclobutane carboxamide. It is also used as a catalyst in the synthesis of cyclopropanes, cyclobutanes, and cyclopentanes. Additionally, 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is used in the synthesis of peptides, nucleotides, and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is not yet fully understood. It is believed that 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride acts as an inhibitor of a variety of enzymes, including acetylcholinesterase, monoamine oxidase, and cytochrome P450. Additionally, 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride has been shown to interact with a variety of receptors, such as opioid, cannabinoid, and serotonin receptors.
Efectos Bioquímicos Y Fisiológicos
4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride has been shown to have analgesic, anticonvulsant, and anxiolytic effects. Additionally, 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride has been shown to have anti-inflammatory and anti-depressant effects in animal studies. In vitro studies have shown that 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride has the potential to inhibit the growth of cancer cells, as well as to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. Additionally, 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is a stable compound, and can be stored for extended periods of time without significant degradation. However, 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride also has several limitations for use in laboratory experiments. It is a relatively toxic compound, and should be handled with caution. Additionally, 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is a relatively weak inhibitor of enzymes and receptors, and may not be suitable for all experiments.
Direcciones Futuras
The potential applications of 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride are still being explored. Future research may focus on the development of more effective inhibitors of enzymes and receptors, as well as the development of new synthetic methods for the synthesis of 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride. Additionally, further research may focus on the development of new therapeutic applications for 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride, such as the treatment of pain, depression, and cancer. Finally, future research may focus on the development of new analytical methods for the detection and quantification of 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride.
Propiedades
IUPAC Name |
piperidin-4-ylmethyl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(10-2-1-3-10)14-8-9-4-6-12-7-5-9;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMUJHYXVCLFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate](/img/structure/B1397274.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1397275.png)
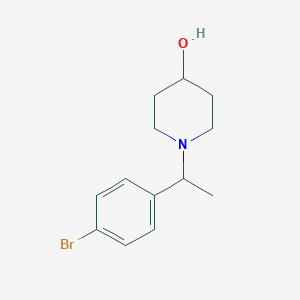
![1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B1397279.png)
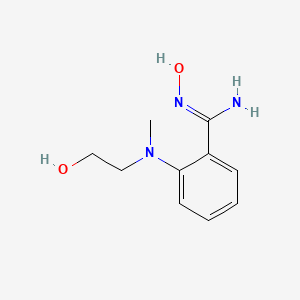
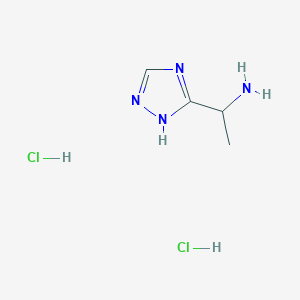
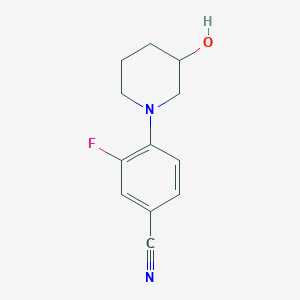
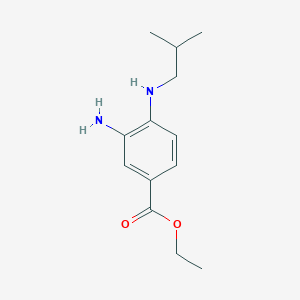
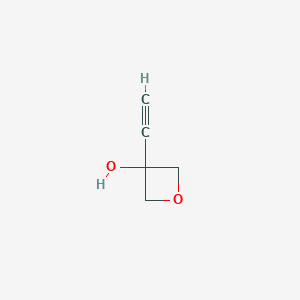
![Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate](/img/structure/B1397289.png)
![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)
![Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate](/img/structure/B1397293.png)
